DSR-6434 - 1059070-10-8

DSR-6434

Catalog Number: EVT-266585
CAS Number: 1059070-10-8
Molecular Formula: C19H28N8O2
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DSR-6434 is a synthetic, small molecule agonist of TLR7. [] TLR7 is a pattern recognition receptor involved in the innate immune response, primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. [] DSR-6434 mimics endogenous TLR7 ligands, activating downstream signaling pathways that culminate in the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines. [] This immune activation makes DSR-6434 a promising candidate for cancer immunotherapy, as it can stimulate anti-tumor immune responses. []

Mechanism of Action

DSR-6434 exerts its immunostimulatory effects by binding to TLR7, specifically expressed in endosomal compartments of pDCs and B cells. [] This binding initiates a signaling cascade involving MyD88, IRAK4, and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and IRF7. [] These transcription factors induce the expression of genes encoding type I IFNs (IFN-α, IFN-β), pro-inflammatory cytokines (IL-6, TNF-α), chemokines (IP-10), and other immune-related molecules. [, ] This immune activation contributes to the anti-tumor activity of DSR-6434.

Applications
  • Enhancing Antitumor Immunity: Systemic administration of DSR-6434 induces potent activation of innate immunity and generates anti-tumor immune responses in various mouse tumor models. [, , ] It stimulates the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment and enhances the expression of cytotoxic factors like TRAIL and granzyme B. [, ]
  • Synergistic Effects with Radiotherapy: Combining DSR-6434 with ionizing radiation (IR) significantly enhances the therapeutic efficacy compared to IR alone. [] This combination therapy leads to improved survival rates, complete tumor regression in some cases, and a significant reduction in metastatic burden. []
  • Overcoming TLR Tolerance: Studies have shown that the dosing schedule of DSR-6434 significantly affects TLR tolerance, a state of hyporesponsiveness to subsequent TLR7 agonism. [] Optimizing the dosing interval can overcome TLR tolerance and enhance antitumor activity. []

Imiquimod

Relevance: Imiquimod is structurally unrelated to DSR-6434 but shares the same mechanism of action as a TLR7 agonist. Unlike DSR-6434, which is designed for systemic administration, imiquimod is only effective topically. []

Gardiquimod

Relevance: Like DSR-6434, gardiquimod is a small-molecule TLR7 agonist, making it structurally and functionally related. Both compounds activate immune responses through TLR7, leading to the production of cytokines like IFN-α. []

GS-9620

Relevance: GS-9620 is another small-molecule TLR7 agonist, similar to DSR-6434. They share a comparable mechanism of action by activating TLR7, leading to immune stimulation. []

RNA-containing immune complexes (RNA-IC)

Relevance: Unlike DSR-6434, which is a synthetic small molecule, RNA-IC represents an endogenous class of TLR7 agonists. Both activate TLR7 signaling but exhibit distinct inflammatory profiles. RNA-IC induces significantly higher levels of IFN-α compared to DSR-6434. []

Properties

CAS Number

1059070-10-8

Product Name

6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one

IUPAC Name

6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one

Molecular Formula

C19H28N8O2

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25)

InChI Key

SSZHESNDOMBSRV-UHFFFAOYSA-N

SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N

Solubility

Soluble in DMSO

Synonyms

DSR-6434; DSR 6434; DSR6434;

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.